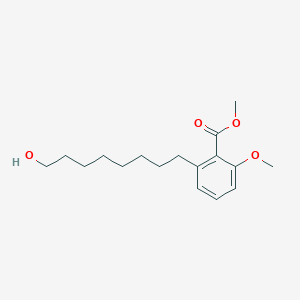
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxyl group, and a methoxy group
Vorbereitungsmethoden
The synthesis of Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate typically involves the esterification of 2-(8-hydroxyoctyl)-6-methoxybenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that exert the desired effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate can be compared with similar compounds such as:
This compound: Similar structure but with different functional groups.
7-[(8-hydroxyoctyl)oxy]-6-methoxy-5-methyl-2-oxo-2H,3H,5H,10H-imidazo[2,1-b]quinazoline-3-carboxamide: A compound with a similar hydroxyoctyl group but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83823-96-5 |
|---|---|
Molekularformel |
C17H26O4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
methyl 2-(8-hydroxyoctyl)-6-methoxybenzoate |
InChI |
InChI=1S/C17H26O4/c1-20-15-12-9-11-14(16(15)17(19)21-2)10-7-5-3-4-6-8-13-18/h9,11-12,18H,3-8,10,13H2,1-2H3 |
InChI-Schlüssel |
WCURXQBYBBNFBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


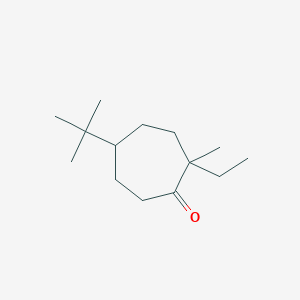
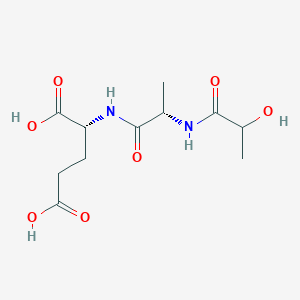
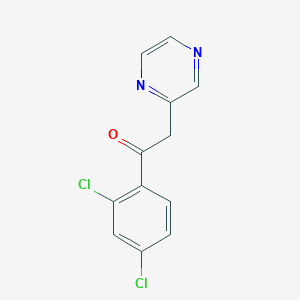
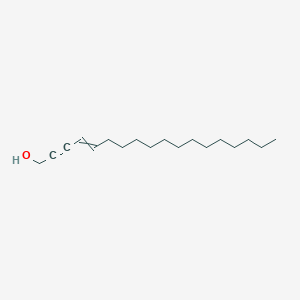



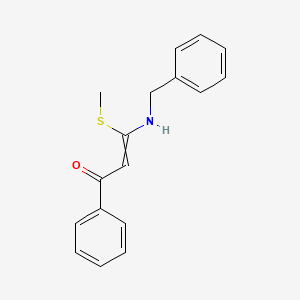
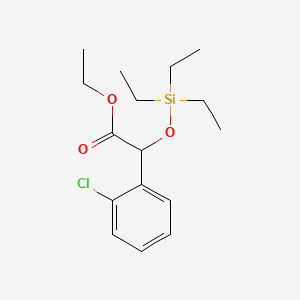
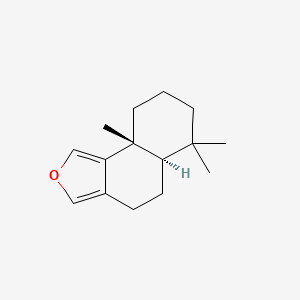
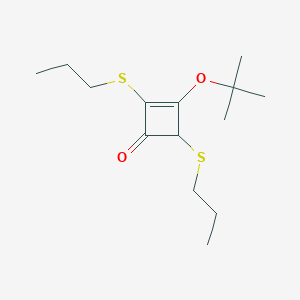


![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)
